molecular formula C12H12O6 B8280032 Methyl 2,6-diacetoxybenzoate

Methyl 2,6-diacetoxybenzoate

Cat. No. B8280032
M. Wt: 252.22 g/mol
InChI Key: UAFKGMYDLBSXHP-UHFFFAOYSA-N
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Patent
US06555519B2

Procedure details

To a stirred 4° solution of Part B 2,6-diacetoxybenzoic acid (5.8 g, mmol) in 4:1 PhMe/MeOH (25 mL) was added 17 mL of 2M TMSCHN2/hexane over 10 min. After tlc analysis (1:1 ETOAc/hexane) revealed complete conversion, the volatiles were removed using a rotary evaporator and the residue purified by silica gel chromatography. 1:1 CH2Cl2/hexane-CH2Cl2 eluted 4.5 g of methyl 2,6-diacetoxybenzoate.
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
PhMe MeOH
Quantity
25 mL
Type
reactant
Reaction Step One
Name
TMSCHN2 hexane
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][C:15](=[O:17])[CH3:16])[C:6]=1[C:7]([OH:9])=[O:8])(=[O:3])[CH3:2].[C:18]1(C)C=CC=CC=1.CO.[Si](C=[N+]=[N-])(C)(C)C.CCCCCC>CCCCCC>[C:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][C:15](=[O:17])[CH3:16])[C:6]=1[C:7]([O:9][CH3:18])=[O:8])(=[O:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)O)C(=CC=C1)OC(C)=O
Name
PhMe MeOH
Quantity
25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.CO
Name
TMSCHN2 hexane
Quantity
17 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-].CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography
WASH
Type
WASH
Details
1:1 CH2Cl2/hexane-CH2Cl2 eluted 4.5 g of methyl 2,6-diacetoxybenzoate

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1=C(C(=O)OC)C(=CC=C1)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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